1-Oxoisoindoline-4-carbonitrile
Overview
Description
1-Oxoisoindoline-4-carbonitrile is a heterocyclic compound that features an isoindoline core with a nitrile group at the 4-position and a keto group at the 1-position
Mechanism of Action
Mode of Action
It’s known that the compound can be synthesized from 2-carboxybenzaldehyde, tmscn and benzylic or aliphatic amines using a strecker approach with osu-6 as the catalyst . The reaction can generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Oxoisoindoline-4-carbonitrile can be synthesized through several methods. One efficient approach involves the reaction of 2-carboxybenzaldehyde with trimethylsilyl cyanide (TMSCN) and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst . The reaction can be conducted at room temperature (23°C) to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Oxoisoindoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives with additional functional groups.
Reduction: Primary amines.
Substitution: Substituted isoindoline derivatives.
Scientific Research Applications
1-Oxoisoindoline-4-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research explores its role in drug discovery, particularly in designing inhibitors for specific enzymes.
Industry: It is utilized in the synthesis of materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
3-Oxoisoindoline-1-carbonitrile: Similar structure but with the nitrile group at the 1-position.
2-Oxoisoindoline-4-carbonitrile: Similar structure but with the keto group at the 2-position.
N-substituted 3-oxoisoindoline-1-carbonitriles: Variants with different substituents on the nitrogen atom.
Uniqueness
1-Oxoisoindoline-4-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the nitrile and keto groups at the 4- and 1-positions, respectively, allows for unique interactions and transformations in chemical reactions.
Properties
IUPAC Name |
1-oxo-2,3-dihydroisoindole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-4-6-2-1-3-7-8(6)5-11-9(7)12/h1-3H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUNOHDSYZHSFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2C(=O)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622018 | |
Record name | 1-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435273-34-0 | |
Record name | 1-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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